Sulfo-nhs-LC-biotin
Overview
Description
Sulfo-NHS-LC-Biotin, also known as sulfosuccinimidyl-6-[biotin-amido]hexanoate, is a water-soluble biotinylation reagent. It is widely used for labeling antibodies, proteins, and other molecules containing primary amines. This compound is particularly useful for cell surface labeling due to its inability to permeate cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-NHS-LC-Biotin is synthesized through a series of chemical reactions involving biotin and N-hydroxysulfosuccinimide (NHS). The process typically involves the activation of biotin with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques like chromatography to ensure high quality .
Chemical Reactions Analysis
Types of Reactions
Sulfo-NHS-LC-Biotin primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds. This reaction is highly efficient in pH 7-9 buffers .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), buffers (e.g., phosphate-buffered saline)
pH 7-9, room temperature, aqueous solutionsMajor Products
The major product of the reaction between this compound and primary amines is a biotinylated molecule, where the biotin moiety is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
Sulfo-NHS-LC-Biotin has a wide range of applications in scientific research:
Chemistry: Used for the biotinylation of small molecules and polymers.
Biology: Commonly used for labeling cell surface proteins, enabling the study of receptor expression and protein-protein interactions.
Medicine: Utilized in diagnostic assays such as ELISA and Western blotting for the detection of biotinylated proteins.
Industry: Employed in the purification of biotinylated proteins using streptavidin or avidin affinity columns.
Mechanism of Action
Sulfo-NHS-LC-Biotin exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on proteins or other molecules, resulting in the covalent attachment of the biotin moiety. This biotinylation allows for the subsequent binding of the biotinylated molecule to streptavidin or avidin, facilitating detection, purification, or immobilization .
Comparison with Similar Compounds
Similar Compounds
Sulfo-NHS-LC-LC-Biotin: Similar to Sulfo-NHS-LC-Biotin but with a longer spacer arm, providing greater flexibility and reducing steric hindrance.
Sulfo-NHS-Biotin: Lacks the long-chain spacer, making it less suitable for applications requiring minimal steric hindrance.
Uniqueness
This compound is unique due to its intermediate-length spacer arm, which provides a balance between adequate length for minimal steric hindrance and modest mass. This makes it highly versatile for various biotinylation applications .
Properties
IUPAC Name |
1-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZHJQWIISKTJN-YALINYFNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127062-22-0 | |
Record name | Sulphosuccinimidyl-6-(biotinamido)hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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